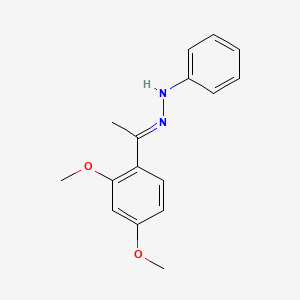
1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone, also known as DPEP, is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazone derivative of 2,4-dimethoxyacetophenone and has been used in various chemical reactions, including the synthesis of pyrazoles and pyridazines. In
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. In addition, 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone in lab experiments is its high yield of synthesis. This makes it a cost-effective and efficient choice for researchers. Additionally, 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has been shown to possess a variety of biological activities, making it a versatile compound for investigating different cellular processes. However, one limitation of using 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone is its potential toxicity, particularly at high concentrations. Careful consideration must be given to the dosage and concentration used in experiments to ensure that toxicity is minimized.
Future Directions
There are many potential future directions for research involving 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone. For example, further investigation into its potential as a cancer therapeutic agent is warranted, particularly in animal models. Additionally, the mechanism of action of 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone needs to be further elucidated to fully understand its effects on cellular processes. Furthermore, the potential use of 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone in combination with other drugs for enhanced therapeutic effects should be explored. Finally, the development of new synthesis methods for 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone could lead to improved yields and reduced toxicity.
Synthesis Methods
The synthesis of 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone involves the reaction of 2,4-dimethoxyacetophenone with phenylhydrazine in the presence of acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to form 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone. The yield of 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone obtained from this method is high, making it a popular choice for researchers.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has been widely used in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been shown to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. 1-(2,4-dimethoxyphenyl)ethanone phenylhydrazone has also been investigated for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(17-18-13-7-5-4-6-8-13)15-10-9-14(19-2)11-16(15)20-3/h4-11,18H,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRSYGYIRWBMHG-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-[1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylhydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)

![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)


![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)

![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)




![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)